![molecular formula C4H10N2 B111639 [(E)-2-Aminoethenyl]dimetilamina CAS No. 1314992-35-2](/img/structure/B111639.png)

[(E)-2-Aminoethenyl]dimetilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

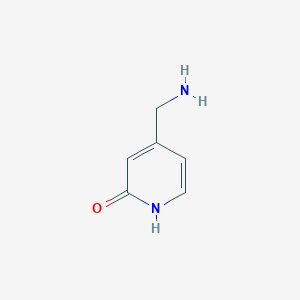

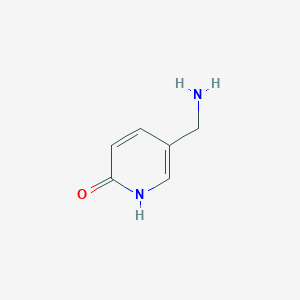

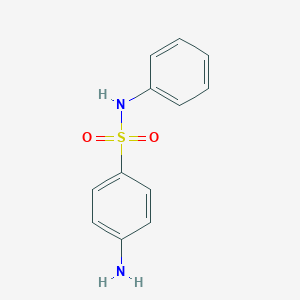

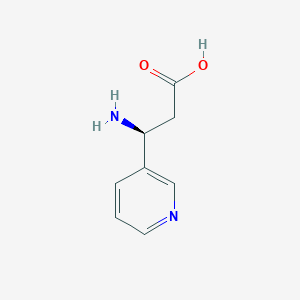

[(E)-2-Aminoethenyl]dimethylamine is a chemical compound with the molecular formula C4H10N2. It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of amines, such as [(E)-2-Aminoethenyl]dimethylamine, can be achieved through various methods. One common method involves the reaction of alcohols and ammonia at elevated temperatures and high pressure .Molecular Structure Analysis

The molecular structure of [(E)-2-Aminoethenyl]dimethylamine consists of a nitrogen atom with two methyl substituents and one hydrogen . Dimethylamine is a weak base and the pKa of the ammonium CH3-NH+2-CH3 is 10.73, a value above methylamine (10.64) and trimethylamine (9.79) .Chemical Reactions Analysis

Dimethylamine, a component of [(E)-2-Aminoethenyl]dimethylamine, undergoes various chemical reactions. For instance, it can participate in nucleophilic substitution or base-catalyzed elimination reactions . It can also react with acids to form salts .Physical And Chemical Properties Analysis

Amines, including [(E)-2-Aminoethenyl]dimethylamine, have unique physical properties such as solubility and boiling points . They are also known for their distinctive odors, with simple amines smelling very much like ammonia .Aplicaciones Científicas De Investigación

Síntesis de Heterociclos y Sistemas Acíclicos

Las amidas N,N-dialkílicas, como “[(E)-2-Aminoethenyl]dimetilamina”, son sintones versátiles que se pueden utilizar de diversas maneras para generar diferentes grupos funcionales . Encuentran aplicación como un reactivo multipropósito en la química orgánica sintética . Se utilizan en la síntesis de heterociclos y la funcionalización de sistemas acíclicos .

Aminación

“this compound” se puede utilizar en la aminación (R-NMe2), que es un proceso que introduce un grupo amino en una molécula .

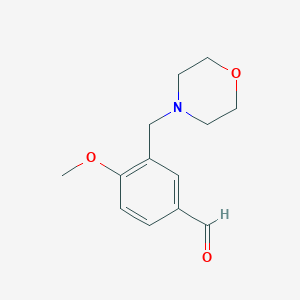

Formilación

Este compuesto también se puede utilizar en la formilación (R-CHO), un proceso químico que introduce un grupo formilo en una molécula .

Generación de Grupo Metileno

“this compound” se puede utilizar para generar un grupo metileno (R-CH2), que es un grupo funcional que consiste en un átomo de carbono unido a dos átomos de hidrógeno .

Cianación

Este compuesto se puede utilizar en la cianación (R-CN), un proceso que introduce un grupo ciano en una molécula .

Amidoalquilación

“this compound” se puede utilizar en la amidoalquilación (-R), un proceso que introduce un grupo amidoalquilo en una molécula .

Mecanismo De Acción

Target of Action

The primary target of [(E)-2-Aminoethenyl]dimethylamine is believed to be the H1 histamine receptors in the vestibular system . These receptors play a crucial role in maintaining balance and regulating physiological responses to motion.

Mode of Action

[(E)-2-Aminoethenyl]dimethylamine interacts with its targets through a process of antagonism . This means that the compound binds to the H1 histamine receptors, thereby preventing histamine from exerting its effects. This interaction results in a reduction of disturbances to equilibrium .

Biochemical Pathways

The compound’s interaction with H1 histamine receptors affects the histaminergic pathways . These pathways are involved in various physiological processes, including the regulation of sleep, appetite, and cognitive functions. The antagonism of H1 receptors by [(E)-2-Aminoethenyl]dimethylamine can lead to changes in these processes.

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action.

Result of Action

The molecular and cellular effects of [(E)-2-Aminoethenyl]dimethylamine’s action primarily involve the reduction of histamine-mediated responses . By blocking the H1 histamine receptors, the compound can help alleviate symptoms associated with excessive histamine activity, such as allergies or motion sickness.

Direcciones Futuras

Research on amines, including [(E)-2-Aminoethenyl]dimethylamine, continues to evolve. For instance, recent studies have highlighted the role of dimethylamine in stabilizing iodic acid particles, which has implications for understanding marine new particle formation . Another area of interest is the role of glutamine, an amino acid, in cell metabolism, which could have implications for understanding diseases like cancer .

Propiedades

IUPAC Name |

(E)-N',N'-dimethylethene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKQZNQOBOLHCA-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)